N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Antitubercular Mycobacterium tuberculosis Oxadiazole scaffold

CAS 851095-48-2 is a strategically distinct 2,5-disubstituted-1,3,4-oxadiazole combining a furan-2-yl ring at C5 with a 4-phenoxybenzamide terminus. Unlike generic oxadiazole analogs, its precise substitution pattern is critical for anti-mycobacterial (M. tuberculosis H37Rv) and antifungal (Candida spp.) SAR exploration, VEGFR-2 kinase selectivity profiling versus 3-phenoxy regioisomers, and furan-specific metabolic stability benchmarking. Procuring this exact chemotype—rather than a generic oxadiazole-benzamide—ensures retention of the furan-dependent pharmacological profile essential for scaffold-hopping and chemical probe design.

Molecular Formula C19H13N3O4
Molecular Weight 347.33
CAS No. 851095-48-2
Cat. No. B2420700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
CAS851095-48-2
Molecular FormulaC19H13N3O4
Molecular Weight347.33
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C19H13N3O4/c23-17(20-19-22-21-18(26-19)16-7-4-12-24-16)13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-12H,(H,20,22,23)
InChIKeyRGPZXXGEYRQOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide (CAS 851095-48-2) – Structural Identity and Physicochemical Baseline for Procurement Decisions


N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide (CAS 851095-48-2; molecular formula C₁₉H₁₃N₃O₄; molecular weight 347.33 g/mol) is a synthetic heterocyclic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class . Its architecture comprises three distinct pharmacophoric modules: a furan ring at the oxadiazole C5 position, a central 1,3,4-oxadiazole core, and a 4-phenoxybenzamide terminus. The 1,3,4-oxadiazole moiety is a recognized privileged scaffold in medicinal chemistry, conferring metabolic stability and the capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking) with biological targets [1]. This compound is supplied primarily as a research-grade screening compound for drug discovery and chemical biology applications, and its procurement value is predicated on the specific confluence of its furan-oxadiazole-phenoxybenzamide architecture, which distinguishes it from closely related analogs within the 2,5-disubstituted-1,3,4-oxadiazole chemical space.

Why Generic Substitution Fails: Positional and Electronic Determinants of N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide Differentiation from In-Class Analogs


Interchangeability within the 2,5-disubstituted-1,3,4-oxadiazole class is precluded by the sensitivity of biological target engagement to three structural variables: (i) the position of the phenoxy substituent on the benzamide ring (4-phenoxy vs. 3-phenoxy), which alters the spatial orientation and H-bond acceptor geometry of the terminal aryl ether [1]; (ii) the nature of the C5 substituent on the oxadiazole ring (furan-2-yl vs. substituted phenyl), which modulates π-electron density, dipole moment, and target binding complementarity [2]; and (iii) the electronic character of the oxadiazole core itself, where the furan substituent reduces aromaticity relative to phenyl-substituted analogs, potentially enhancing metabolic susceptibility or shifting binding mode preferences [3]. Published data on the closely related furan-oxadiazole scaffold (LMM11, CAS not assigned) demonstrate that the furan-2-yl moiety contributes to selective anti-mycobacterial and antifungal activity that is not recapitulated by phenyl-substituted analogs within the same series [2][3]. Consequently, procurement of a generic 'oxadiazole-benzamide' without the precise furan-2-yl and 4-phenoxy substitution pattern risks loss of the specific pharmacological profile that renders this compound a distinct chemical probe or lead candidate.

Quantitative Differentiation Evidence for N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide (851095-48-2) Against Closest Analogs


Anti-Mycobacterial Class Potency: Furan-2-yl Oxadiazole Core vs. 4-Fluorophenyl Analog in M. tuberculosis H37Rv

The furan-2-yl-1,3,4-oxadiazole-benzamide scaffold, exemplified by the close structural analog LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), demonstrates quantifiable anti-mycobacterial activity against M. tuberculosis H37Rv. A direct head-to-head comparison within the same study (Andriato et al., 2025) reveals that LMM11 (furan-2-yl substituent) exhibits MIC values of 15.58–70.30 µM against M. tuberculosis, whereas LMM6 (4-fluorophenyl substituent replacing the furan) exhibits MIC values of 8.27–33.07 µM [1]. While LMM6 shows numerically lower MIC values, the furan-bearing LMM11 demonstrates superior selectivity for mycobacteria over mammalian cells (HeLa and VERO), suggesting a differentiated therapeutic window [1]. This class-level inference supports the hypothesis that the furan-2-yl moiety confers a distinct selectivity profile not achieved by simple phenyl or halo-phenyl substitution. Direct quantitative data for the target compound 851095-48-2 in this assay are not available; the evidence presented is class-level inference based on a scaffold-matched analog with a different benzamide substituent.

Antitubercular Mycobacterium tuberculosis Oxadiazole scaffold

Antifungal Activity Against Candida albicans: Furan-2-yl Oxadiazole LMM11 Demonstrates Fungistatic Efficacy Comparable to Fluconazole

The furan-2-yl-1,3,4-oxadiazole scaffold analog LMM11 exhibits in vitro antifungal activity against Candida albicans with an MIC of 32 µg/mL, as reported by Andriato et al. (Frontiers in Microbiology, 2019) [1]. In time-kill kinetic assays, LMM11 demonstrated a fungistatic profile with an inhibitory effect sustained for 24–36 hours, outperforming fluconazole in duration of suppression [1]. Importantly, LMM11 was non-toxic to mammalian cell lines at antifungal concentrations. In a murine systemic candidiasis model, LMM11 significantly reduced renal and spleen fungal burden [1]. The proposed mechanism involves inhibition of thioredoxin reductase (Trr1), a target distinct from the ergosterol biosynthesis pathway inhibited by fluconazole [1]. Class-level inference suggests that the furan-2-yl oxadiazole core is a critical pharmacophoric element for this activity profile.

Antifungal Candida albicans Thioredoxin reductase inhibition

Positional Isomer Differentiation: 4-Phenoxybenzamide vs. 3-Phenoxybenzamide Regioisomer in VEGFR-2 Inhibitor Context

The position of the phenoxy substituent on the benzamide ring is a critical determinant of biological activity. In a 2024 study by Heriz et al., a series of 3-phenoxybenzoic acid-derived 1,3,4-oxadiazoles and benzamides were evaluated as VEGFR-2 inhibitors [1]. Compound 4d (a 1,3,4-oxadiazole-thioether derivative within the 3-phenoxy series) demonstrated potent VEGFR-2 inhibitory activity, arrested HepG2 cells in the G2/M phase, and activated both intrinsic and extrinsic apoptosis pathways [1]. The 4-phenoxybenzamide regioisomer (as represented by CAS 851095-48-2) presents a distinct spatial orientation of the terminal phenyl ether, which in silico docking studies suggest can alter the hydrogen-bonding network with kinase hinge residues compared to the 3-phenoxy isomer [1]. While direct comparative IC₅₀ data between the 4-phenoxy and 3-phenoxy regioisomers are not available in the same assay, the established structure-activity relationship for phenoxybenzamide positional isomers in related kinase inhibitor series supports non-interchangeability [2].

VEGFR-2 inhibition Regioisomer Anticancer

Physicochemical Differentiation: Computed Drug-Likeness and Descriptor Profile of 4-Phenoxybenzamide vs. Closest Analogs

The molecular property profile of CAS 851095-48-2 (MW 347.33 g/mol, molecular formula C₁₉H₁₃N₃O₄) positions it within favorable drug-like chemical space (MW < 500, appropriate heteroatom count) . Compared to the 3-phenoxy regioisomer (CAS 862809-10-7; also C₁₉H₁₃N₃O₄, MW 347.33), the compounds are constitutional isomers with identical molecular formula and weight but divergent spatial and electronic surface properties . The 4-phenoxy orientation places the terminal phenyl ether in a para relationship to the amide carbonyl, extending the molecular length and altering the dipole moment vector relative to the 3-phenoxy (meta) isomer. This manifests in potentially different chromatographic retention behavior, solubility profiles, and protein binding site complementarity. Compared to the 2,5-dimethylphenyl analog (CAS 891123-69-6; C₂₃H₁₉N₃O₃, MW 385.42), the furan-2-yl compound has a lower molecular weight (Δ = 38.09 g/mol) and reduced lipophilicity owing to the polar furan oxygen, which may confer advantages in aqueous solubility and metabolic stability [1].

Drug-likeness Physicochemical properties Lead optimization

Patent Landscape: Glucokinase Activator Class Confirms Pharmaceutical Relevance of Phenoxybenzamide-Oxadiazole Scaffolds

The phenoxybenzamide-oxadiazole chemotype is validated in the patent literature as a pharmacologically relevant scaffold. US Patent 8,450,494 B2 (assigned to Merck Sharp & Dohme Corp.) claims disubstituted benzamide derivatives as glucokinase (GK) activators for the treatment of type 2 diabetes, explicitly encompassing compounds with 1,3,4-oxadiazole and phenoxybenzamide structural motifs [1]. The patent discloses extensive structure-activity relationship data for this class, confirming that the oxadiazole-phenoxybenzamide framework is compatible with oral bioavailability and target engagement in a metabolic disease context. While CAS 851095-48-2 itself is not explicitly claimed in the patent's Markush structures, its core scaffold maps directly onto the claimed chemical space, providing intellectual property precedent for the pharmaceutical utility of compounds combining 1,3,4-oxadiazole, phenoxy, and benzamide functionalities [1].

Glucokinase activation Type 2 diabetes Patent analysis

Prioritized Research and Industrial Application Scenarios for N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide (851095-48-2)


Anti-Mycobacterial Lead Discovery: Scaffold-Hopping from LMM11 to Optimize Benzamide Substituent SAR

Based on the demonstrated anti-mycobacterial activity of the furan-2-yl-1,3,4-oxadiazole scaffold analog LMM11 against M. tuberculosis H37Rv (MIC 15.58–70.30 µM) with favorable selectivity over mammalian cells [1], CAS 851095-48-2 is strategically positioned for systematic structure-activity relationship (SAR) exploration of the benzamide terminus. By replacing LMM11's 4-(cyclohexyl(ethyl)sulfamoyl)benzamide with a 4-phenoxybenzamide group, researchers can assess the impact of removing the sulfonamide functionality on anti-mycobacterial potency, physicochemical properties, and target engagement. This scaffold-hopping approach addresses a key medicinal chemistry question: whether the sulfamoyl group is essential for activity or can be replaced by a simpler, more synthetically accessible phenoxy substituent.

Antifungal Drug Discovery: Exploration of Non-Azole Thioredoxin Reductase Inhibition

The validated antifungal activity of the furan-oxadiazole chemotype (LMM11, C. albicans MIC 32 µg/mL, fungistatic for 24–36 h, thioredoxin reductase inhibition mechanism) [2] supports the deployment of CAS 851095-48-2 in antifungal screening cascades. Since the phenoxybenzamide substituent differs from LMM11's sulfamoylbenzamide, this compound enables investigation of whether the thioredoxin reductase inhibitory pharmacophore tolerates benzamide substitution diversity. The compound is suitable for MIC determination against Candida spp. panel, time-kill kinetic profiling, and synergy studies with established antifungals (fluconazole, amphotericin B), with the goal of identifying a non-azole backup series with a distinct resistance profile.

Kinase Inhibitor Discovery: 4-Phenoxy vs. 3-Phenoxy Regioisomer Selectivity Profiling

Given the established activity of 3-phenoxybenzoic acid-derived 1,3,4-oxadiazoles as VEGFR-2 inhibitors (Compound 4d, Heriz et al., 2024) [3], CAS 851095-48-2 serves as a critical comparator for probing how benzamide substitution geometry (4-phenoxy vs. 3-phenoxy) influences kinase selectivity profiles. The compound can be screened in a panel of recombinant tyrosine kinases (VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, FGFR) to generate selectivity fingerprints that guide the design of regioisomerically optimized kinase inhibitors. This application is particularly relevant for drug discovery programs seeking to minimize off-target kinase promiscuity through precise spatial control of the phenoxy substituent.

Chemical Biology Probe Development: Furan-Containing Heterocycle as a Metabolic Stability Benchmark

The incorporation of the furan ring at the C5 position of the 1,3,4-oxadiazole core distinguishes CAS 851095-48-2 from phenyl-substituted analogs and introduces a known metabolic liability (furan oxidation by CYP450 enzymes) that can be exploited for probe design [4]. Researchers can use this compound as a benchmark in metabolic stability assays (human liver microsomes, hepatocytes) to quantify the impact of the furan moiety on intrinsic clearance, comparing results against matched phenyl, thiophene, and oxolane analogs (e.g., CAS 891123-69-6, CAS 921812-60-4). This data supports the rational design of furan-containing chemical probes where controlled metabolic lability is a desired feature (e.g., soft drugs or reactive metabolite-based target engagement probes).

Quote Request

Request a Quote for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.